molecular formula C6H3ClN2O6 B8675441 1,3-Benzenediol, 2-chloro-4,6-dinitro- CAS No. 116920-31-1

1,3-Benzenediol, 2-chloro-4,6-dinitro-

Cat. No. B8675441
M. Wt: 234.55 g/mol
InChI Key: MQUYUNNOHCHJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 2-chloro-4,6-dinitro- is a useful research compound. Its molecular formula is C6H3ClN2O6 and its molecular weight is 234.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzenediol, 2-chloro-4,6-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediol, 2-chloro-4,6-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

116920-31-1

Product Name

1,3-Benzenediol, 2-chloro-4,6-dinitro-

Molecular Formula

C6H3ClN2O6

Molecular Weight

234.55 g/mol

IUPAC Name

2-chloro-4,6-dinitrobenzene-1,3-diol

InChI

InChI=1S/C6H3ClN2O6/c7-4-5(10)2(8(12)13)1-3(6(4)11)9(14)15/h1,10-11H

InChI Key

MQUYUNNOHCHJQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 is repeated several times using the amounts of 1,2,3-trichloro-4,6-dinitrobenzene (TCDNB), water and caustic soda shown in Table 1. (Caustic soda is added in a 50 weight percent aqueous solution, but the quantity shown is the quantity of caustic soda alone.) The TCDNB is mixed with water in a 1000 ml resin kettle equipped with a double-paddle stirrer, a thermometer and a reflux condenser. The stirrer is set for 1000 rpm. The reaction mixture is heated. The caustic soda solution is added in each case when the temperature reaches about 70° C. The temperature of the reaction is raised to and maintained at about the temperature shown in Table 1. Samples are analyzed by GC at regular intervals throughout the reaction. Each reaction is continued for 6 hours and then terminated, except that the reaction of sample 15 is terminated after 3 hours when GC shows that the reaction is completed. The GC analysis shows that those samples having an asterisk (*) were not complete when the reaction was terminated after 6 hours. Samples without an asterisk yield 2-chloro-4,6-dinitroresorcinol with at least 90 percent purity and a 75 percent yield. The major impurity in samples with an asterisk is unconverted 2,3-dichloro-4,6-dinitrophenol.
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Synthesis routes and methods II

Procedure details

A solution of 2,3-dichloro-4,6-dinitrophenol (2.2 g, 0,008 mol, from previous example), 4.5 g of potassium t-butoxide, 0.4 g of potassium hydroxide, 30 mL of N-methyl pyrrolidinone, and 15 mL of water in a 100 mL round-bottomed flask with stir bar is heated to 85° C. for 6 hours. Upon completion, the reaction mixture is poured into 50 mL of aqueous hydrochloric acid. The resulting product is isolated by filtration, washed with cold water, and air dried. The product is recrystallized from a minimal amount of methanol to yield 1.97 g of 2-chloro-4,6-dinitroresorcinol (95% yield) (85% overall from 1,2-dichloro-3,5-dinitrobenzene).
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